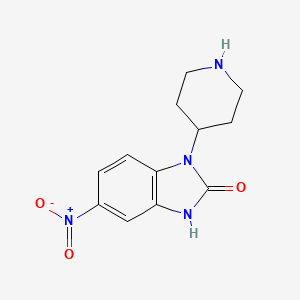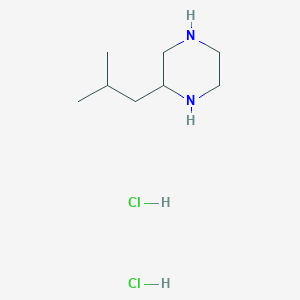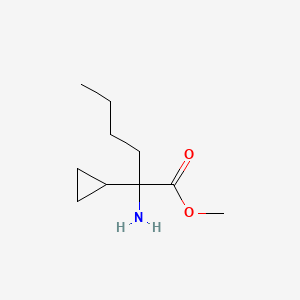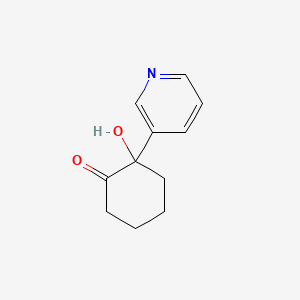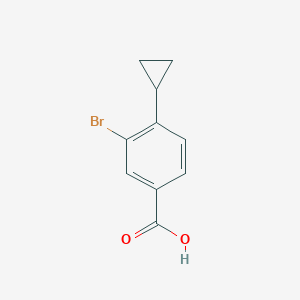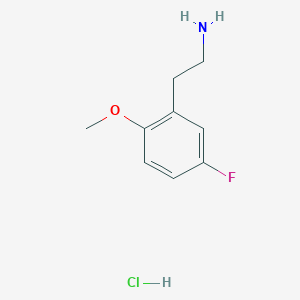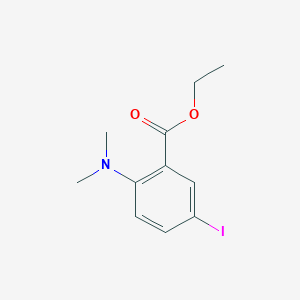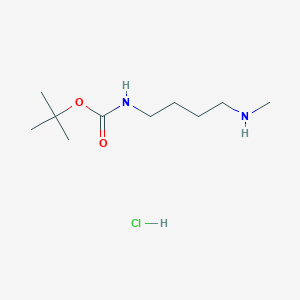
tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride
Overview
Description
“tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride” is a chemical compound that has recently gained attention from researchers. It appears as a white to yellow powder or crystals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride” are not extensively detailed in the search results. It is known to be a white to yellow powder or crystals . The molecular weight is 238.75 g/mol.Scientific Research Applications
α-Aminated Methyllithium Synthesis
The compound is utilized in the synthesis of α-aminated methyllithium through catalyzed lithiation processes. This method involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in the presence of various electrophiles, leading to functionalized carbamates after hydrolysis. These carbamates are then deprotected to yield substituted 1,2-diols, demonstrating the compound's utility in creating complex organic molecules (Ortiz, Guijarro, & Yus, 1999).
Polyamide Synthesis
In another application, tert-butyl (4-(methylamino)butyl)carbamate hydrochloride serves as a precursor in the synthesis of polyamides with flexible main-chain ether linkages. These polyamides, derived from dicarboxylic acids and aromatic diamines, exhibit high thermal stability, good solubility in polar solvents, and the capability to form transparent, flexible, and tough films, highlighting the compound's significance in material science and engineering (Hsiao, Yang, & Chen, 2000).
Environmental Remediation
Interestingly, tert-butyl (4-(methylamino)butyl)carbamate hydrochloride has also found applications in environmental science, particularly in studies related to the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows. This research provides insights into the potential for phytoremediation of MTBE-polluted soils and groundwater, showcasing the compound's relevance in addressing environmental pollution (Yu & Gu, 2006).
Carbamate Derivatives Synthesis
Moreover, tert-butyl (4-(methylamino)butyl)carbamate hydrochloride is instrumental in the synthesis of various carbamate derivatives, which are critical in the development of novel pharmaceuticals and agrochemicals. This includes the synthesis of carbamate prodrugs of scutellarin methyl ester, demonstrating the compound's application in enhancing the physiochemical properties of bioactive molecules for better therapeutic efficacy (Jiang et al., 2013).
properties
IUPAC Name |
tert-butyl N-[4-(methylamino)butyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-5-7-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPIPBAUKZAPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662512 | |
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride | |
CAS RN |
1188263-77-5 | |
| Record name | Carbamic acid, N-[4-(methylamino)butyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



